5-(Pyridin-2-yloxy)-2-furoyl chloride
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Overview
Description
5-(Pyridin-2-yloxy)-2-furoyl chloride is an organic compound that features a furan ring substituted with a pyridin-2-yloxy group and a furoyl chloride moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yloxy)-2-furoyl chloride typically involves the reaction of 5-hydroxy-2-furoic acid with pyridin-2-ol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yloxy)-2-furoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydro
Properties
Molecular Formula |
C10H6ClNO3 |
---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
5-pyridin-2-yloxyfuran-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO3/c11-10(13)7-4-5-9(14-7)15-8-3-1-2-6-12-8/h1-6H |
InChI Key |
WWBRCTPCFNXBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
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